3-(Sec-butoxy)propane-1-sulfonyl chloride

Catalog No.
S14163514
CAS No.
M.F
C7H15ClO3S
M. Wt
214.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Sec-butoxy)propane-1-sulfonyl chloride

Product Name

3-(Sec-butoxy)propane-1-sulfonyl chloride

IUPAC Name

3-butan-2-yloxypropane-1-sulfonyl chloride

Molecular Formula

C7H15ClO3S

Molecular Weight

214.71 g/mol

InChI

InChI=1S/C7H15ClO3S/c1-3-7(2)11-5-4-6-12(8,9)10/h7H,3-6H2,1-2H3

InChI Key

VNHVIPWLJGYFAU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCCS(=O)(=O)Cl

3-(Sec-butoxy)propane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group, which makes it highly reactive and useful in various chemical syntheses. Its molecular formula is C7H15ClO3SC_7H_{15}ClO_3S and it has a molecular weight of 214.71 g/mol . This compound is notable for its unique structure, which includes a sec-butoxy group attached to a propane backbone, contributing to its distinctive chemical properties.

, primarily due to the presence of the sulfonyl chloride group. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives .
  • Formation of Sulfonamides: Reacting with amines can yield sulfonamides, which are important in medicinal chemistry.
  • Hydrolysis: In the presence of water, 3-(sec-butoxy)propane-1-sulfonyl chloride can hydrolyze to form 3-(sec-butoxy)propan-1-sulfonic acid .

The synthesis of 3-(sec-butoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(sec-butoxy)propan-1-ol with chlorosulfonic acid. The reaction is conducted under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:

3 sec butoxy propan 1 ol+Chlorosulfonic acid3 sec butoxy propane 1 sulfonyl chloride+HCl+H2O\text{3 sec butoxy propan 1 ol}+\text{Chlorosulfonic acid}\rightarrow \text{3 sec butoxy propane 1 sulfonyl chloride}+\text{HCl}+\text{H}_2\text{O}

In industrial settings, continuous flow processes may be employed to optimize production efficiency .

3-(Sec-butoxy)propane-1-sulfonyl chloride has several applications in organic synthesis, particularly in:

  • Synthesis of Sulfonamides: It serves as a precursor for various sulfonamide compounds, which are used in pharmaceuticals.
  • Chemical Intermediates: It is utilized as an intermediate in the synthesis of more complex organic molecules.
  • Research and Development: It is often used in laboratories for research purposes related to organic chemistry and medicinal chemistry .

Several compounds share structural similarities with 3-(sec-butoxy)propane-1-sulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Propanesulfonyl chlorideC3H7ClO2SC_3H_7ClO_2SSimpler structure; used primarily in ionic liquid synthesis
2-Methylpropanesulfonyl chlorideC4H9ClO2SC_4H_9ClO_2SContains a branched alkyl group; used in similar synthetic applications
4-Methylbenzenesulfonyl chlorideC7H7ClO2SC_7H_7ClO_2SAromatic compound; often used in pharmaceuticals and dyes

Uniqueness

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

214.0430432 g/mol

Monoisotopic Mass

214.0430432 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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